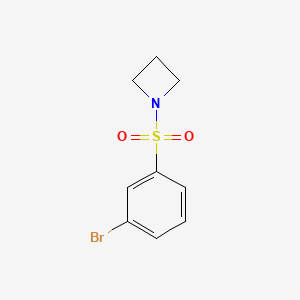

1-((3-Bromophenyl)sulfonyl)azetidine

描述

Molecular Identity and Classification

1-((3-Bromophenyl)sulfonyl)azetidine is catalogued under the Chemical Abstracts Service registry number 1133116-29-6, establishing its unique chemical identity within the global database of known compounds. The molecular formula of this compound is C9H10BrNO2S, corresponding to a molecular weight of 276.15 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(3-bromophenyl)sulfonylazetidine, which precisely describes the structural connectivity of the molecule.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as C1CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br, which provides a linear description of the molecular connectivity. The International Chemical Identifier for this compound is InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)14(12,13)11-5-2-6-11/h1,3-4,7H,2,5-6H2, offering a standardized method for digital chemical representation.

The compound belongs to the broader classification of azetidine derivatives, specifically those bearing sulfonyl substituents. Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom, forming a four-membered ring structure. The presence of the sulfonyl group classifies this molecule as a sulfonamide derivative, while the bromine substituent on the aromatic ring introduces halogenated aromatic character to the overall molecular architecture.

Historical Development in Heterocyclic Chemistry

The development of azetidine chemistry has followed a trajectory that reflects the broader evolution of heterocyclic synthetic methodology over the past several decades. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity being driven by considerable ring strain of approximately 25.4 kilocalories per mole. This ring strain positions azetidines between the less stable and difficult to handle aziridines, which possess 27.7 kilocalories per mole of ring strain, and the unreactive pyrrolidines, which contain only 5.4 kilocalories per mole of ring strain.

The historical significance of azetidine derivatives emerged from their unique position in the spectrum of nitrogen-containing heterocycles. Unlike their three-membered aziridine counterparts, azetidines offer a balance of reactivity and stability that translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions. This characteristic has made them attractive targets for synthetic chemists seeking to harness ring strain for controlled bond-breaking and bond-forming reactions.

Recent advances in azetidine chemistry have demonstrated remarkable progress in synthetic methodologies. Researchers have developed novel approaches including ring contraction reactions, cycloaddition processes, carbon-hydrogen activation strategies, coupling reactions with Grignard reagents, and strain-release homologation techniques. These methodological advances have expanded the accessibility of azetidine derivatives and enabled the exploration of their chemical properties in greater depth.

The incorporation of sulfonyl groups into azetidine frameworks represents a more recent development in the field. Sulfonyl fluorides have emerged as significant functional groups in modern synthetic chemistry, particularly in the context of sulfur-fluorine exchange processes that exhibit click-like reactivity. The development of azetidine sulfonyl fluorides has been reported as a breakthrough in accessing new chemical motifs for drug discovery applications.

Structural Significance of Combined Azetidine-Sulfonyl Moiety

The structural architecture of this compound embodies several key chemical principles that contribute to its unique properties and potential applications. The azetidine ring system brings inherent ring strain that can be exploited for chemical transformations, while the sulfonyl group provides both electronic effects and potential for further chemical modifications. The brominated aromatic ring introduces additional opportunities for cross-coupling reactions and other aromatic substitution processes.

The four-membered azetidine ring in this compound experiences significant angle strain due to the deviation from ideal tetrahedral geometry. This strain energy makes the carbon-nitrogen bonds in the ring more reactive than their unstrained counterparts, enabling ring-opening reactions under appropriate conditions. The nitrogen atom in the azetidine ring bears the sulfonyl substituent, which significantly alters the electronic properties of the heterocycle compared to unsubstituted azetidines.

The sulfonyl group (SO2) in the molecular structure serves multiple chemical functions. It acts as a strong electron-withdrawing group, which modifies the reactivity of both the azetidine ring and the aromatic system. The sulfonyl functionality also provides a site for potential nucleophilic attack in sulfur-fluorine exchange reactions when converted to the corresponding sulfonyl fluoride derivative. Recent research has demonstrated that azetidine sulfonyl fluorides can behave as precursors to carbocations in defluorosulfonylation reaction pathways.

The 3-bromophenyl substituent introduces additional structural complexity and reactivity potential. The bromine atom occupies the meta position relative to the sulfonyl group attachment point, creating a specific electronic environment on the aromatic ring. This positioning influences the electronic distribution in the molecule and provides opportunities for further functionalization through metal-catalyzed cross-coupling reactions.

The combination of these structural elements creates a molecule with multiple reactive sites and diverse potential for chemical transformations. The strain energy of the azetidine ring, the electron-withdrawing nature of the sulfonyl group, and the reactivity of the brominated aromatic system collectively contribute to the compound's potential utility in synthetic applications.

Position in Contemporary Chemical Research

Contemporary research involving this compound and related compounds reflects several major trends in modern organic chemistry and drug discovery. The compound sits at the intersection of multiple active research areas, including strain-release chemistry, heterocyclic synthesis, and medicinal chemistry applications.

Recent developments in azetidine chemistry have highlighted the potential of these four-membered heterocycles as attractive design options in medicinal chemistry due to their small and polar nature and their potential to significantly impact the physiochemical properties of drug molecules. The challenging preparation of azetidine derivatives, especially in a divergent manner, has created substantial demand for mild and effective synthetic strategies to access new azetidine derivatives and molecular scaffolds.

The development of oxetane sulfonyl fluorides and azetidine sulfonyl fluorides has emerged as a significant advancement in the field. These compounds behave as precursors to carbocations in defluorosulfonylation reaction pathways, and the small-ring sulfonyl fluorides can be activated under mild thermal conditions at 60 degrees Celsius. The generated reactive intermediates couple with a broad range of nucleophiles, enabling the preparation of heterocyclic, sulfoximine, and phosphonate derivatives, several of which do not have comparable carbonyl analogs.

Research has demonstrated the synthetic utility of novel azetidine sulfonyl fluoride reagents through the synthesis of drug analogs, showcasing their potential for subsequent diversification and facile inclusion into medicinal chemistry programs. The application of these reagents as linker motifs has been demonstrated, including the incorporation of pendant groups suitable for common conjugation reactions. Productive defluorosulfonylation reactions with E3 ligase recruiters such as pomalidomide and related derivatives provide new degrader motifs and potential Proteolysis Targeting Chimera linkers.

Current synthetic methodologies for azetidine preparation have expanded to include photocatalytic radical strategies for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes. These radical strain-release photocatalytic processes represent innovative approaches to heterocyclic synthesis that harness both photochemistry and ring strain energy for chemical transformations.

The position of this compound in contemporary research is further enhanced by developments in click chemistry applications. The compound represents a potential precursor to sulfonyl fluoride derivatives that could participate in sulfur-fluorine exchange reactions, which have gained prominence as highly efficient and selective chemical transformations. These reactions have demonstrated broad utility across various fields, including synthesis, materials science, chemical biology, and pharmaceutical development.

The continued development of green synthetic methodologies has also influenced research directions in this area. Recent advances in the environmentally friendly synthesis of sulfonyl fluorides using potassium fluoride as the sole fluorine source represent important progress toward sustainable chemical processes. These developments suggest that future research involving azetidine sulfonyl derivatives will likely emphasize both chemical efficiency and environmental responsibility.

属性

IUPAC Name |

1-(3-bromophenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)14(12,13)11-5-2-6-11/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXRPYCUEZEQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674853 | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-29-6 | |

| Record name | 1-[(3-Bromophenyl)sulfonyl]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Procedure:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-bromobenzenesulfonyl chloride | Typically via chlorosulfonation of 3-bromobenzene | Requires controlled temperature to avoid over-chlorosulfonation |

| 2 | Reaction of 3-bromobenzenesulfonyl chloride with azetidine | In anhydrous solvent (e.g., dichloromethane or THF), presence of base such as triethylamine | Room temperature or slight cooling to control exotherm |

| 3 | Work-up and purification | Aqueous quenching, extraction, followed by recrystallization or column chromatography | Purity enhanced by chromatographic techniques |

This route is analogous to the synthesis of 1-((4-bromophenyl)sulfonyl)azetidine, with the positional isomeric difference in the bromine substituent on the phenyl ring.

Detailed Reaction Conditions and Mechanism

- Base-mediated nucleophilic substitution : Azetidine’s nitrogen lone pair attacks the sulfur atom of the sulfonyl chloride, displacing chloride ion.

- Anhydrous environment : Prevents hydrolysis of sulfonyl chloride.

- Temperature control : Maintains selectivity and minimizes side reactions.

- Use of triethylamine or similar bases : Neutralizes HCl formed, driving reaction forward.

The reaction proceeds via a sulfonamide bond formation, yielding the sulfonylated azetidine.

Alternative Synthetic Approaches

While the direct sulfonylation of azetidine is the most straightforward, alternative methods reported for related azetidine derivatives include:

- Intramolecular cyclization of amino vinylsilanes : Electrophile-induced cyclization to form azetidine rings, which can then be functionalized with sulfonyl groups.

- Ring expansion of aziridines : Conversion of three-membered aziridine rings to azetidines, followed by sulfonylation.

- Suzuki-Miyaura coupling and related palladium-catalyzed cross-couplings : For constructing substituted bromophenyl azetidine derivatives, although more common for carbon-carbon bond formation rather than sulfonylation.

These methods are more complex and often used for synthesizing azetidine derivatives with additional substituents or specific stereochemistry.

Purification and Characterization

- Purification : Typically by recrystallization or silica gel column chromatography.

- Characterization : Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

- Aromatic protons appear in 7–8 ppm range in ¹H NMR.

- Azetidine ring protons show characteristic multiplets around 3–4 ppm.

- Sulfonyl group confirmed by strong IR absorptions near 1150 and 1350 cm⁻¹ (S=O stretches).

- Elemental analysis and melting point determination further confirm compound purity.

Comparative Data Table of Preparation Parameters for Sulfonyl Azetidines

| Parameter | This compound | 1-((4-Bromophenyl)sulfonyl)azetidine | Notes |

|---|---|---|---|

| Starting sulfonyl chloride | 3-bromobenzenesulfonyl chloride | 4-bromobenzenesulfonyl chloride | Positional isomers affect reactivity slightly |

| Nucleophile | Azetidine | Azetidine | Same |

| Solvent | Anhydrous dichloromethane or THF | Anhydrous dichloromethane or THF | Common solvents for sulfonylation |

| Base | Triethylamine or similar | Triethylamine or similar | Neutralizes HCl |

| Temperature | 0–25 °C | 0–25 °C | Mild conditions to avoid side reactions |

| Purification | Recrystallization, chromatography | Recrystallization, chromatography | Standard organic purification |

| Yield | Typically 70–85% (reported in similar compounds) | Typically 70–85% | Dependent on scale and conditions |

Research Findings and Optimization

- Yield optimization : Controlled addition of sulfonyl chloride to azetidine solution minimizes side reactions.

- Solvent choice : Polar aprotic solvents favor nucleophilic substitution; dichloromethane is preferred for solubility and ease of removal.

- Base selection : Triethylamine is common, but other tertiary amines or inorganic bases can be used to modulate reaction rates.

- Scale-up considerations : Industrial synthesis may employ continuous flow reactors for better heat management and reproducibility.

化学反应分析

1-((3-Bromophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.

Ring-Opening Reactions: The azetidine ring can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of linear or branched products.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

1-((3-Bromophenyl)sulfonyl)azetidine is characterized by the presence of an azetidine ring substituted with a sulfonyl group and a bromophenyl moiety. Its molecular formula is C₉H₈BrNO₂S, and it has a molecular weight of approximately 192.13 g/mol.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its unique structural features that may interact with biological targets.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Antibacterial Properties : The sulfonamide group is known for its antibacterial activity. Research has indicated that the compound may inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing the synthesis of diverse derivatives that may possess enhanced biological activities.

- Cyclization Reactions : The azetidine ring can undergo ring-opening reactions, providing pathways to synthesize larger cyclic compounds or polycyclic structures.

Case Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives. The results demonstrated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15 |

| Derivative B | A549 | 20 |

| Derivative C | HeLa | 25 |

These findings suggest that modifications to the sulfonamide group can enhance anticancer activity.

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial properties of this compound showed promising results against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Penicillin) | 16 |

This indicates that while the compound exhibits antibacterial properties, it may be less potent than traditional antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antibacterial |

| Benzene sulfonamide | Aromatic ring structure | Antimicrobial |

| 3-Bromoaniline sulfonamide | Bromine substitution on aniline | Enhanced reactivity |

The presence of both the azetidine ring and sulfonyl group in this compound provides it with distinct reactivity patterns and biological interactions compared to these compounds.

作用机制

The mechanism of action of 1-((3-Bromophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Spiroazetidine Derivatives with Bromophenyl Substituents

Akkurt et al. synthesized several spiroazetidine derivatives containing 3-bromophenyl groups, such as 4-(9-Anthryl)-1-(3-bromophenyl)spiro-[azetidine-3,9′-xanthen]-2-one (Acta Cryst. E65, 2009) . Key comparisons include:

- Structural Complexity : These derivatives incorporate anthracene and xanthene moieties, creating rigid, planar frameworks absent in the simpler 1-((3-Bromophenyl)sulfonyl)azetidine.

- Spectral Data : The β-lactam carbonyl IR peak at 1,755 cm⁻¹ in 2-(Anthracen-9-yl)-1-(3-bromophenyl)spiro[azetidine-3,9'-xanthen]-4-one () is a hallmark of strained azetidine rings, likely shared with the target compound.

- Melting Points : The spiro derivatives exhibit higher melting points (e.g., 222–224°C for the compound in ) compared to simpler sulfonamides, suggesting enhanced crystallinity due to extended conjugation .

Azacyclic Sulfonamides with Varying Ring Sizes

lists structurally related sulfonamides with different ring sizes:

| Compound Name | CAS Number | Ring Size | Similarity Score |

|---|---|---|---|

| 1-((3-Bromophenyl)sulfonyl)pyrrolidine | 214210-14-7 | 5-membered | 0.98 |

| 1-((3-Bromophenyl)sulfonyl)piperidine | 871269-12-4 | 6-membered | 0.94 |

| 1-((4-Bromophenyl)sulfonyl)azepane | 153439-48-6 | 7-membered | 0.97 |

Key Observations :

- Similarity Scores : Pyrrolidine (5-membered) analogs exhibit the highest similarity (0.98), likely due to comparable ring flexibility and electronic profiles.

Halogen-Substituted Analogues in Cytotoxicity Studies

highlights halogenated compounds like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1).

- Electron-Withdrawing Effects : The 3-bromophenyl group may enhance electrophilic character, influencing interactions in biological systems.

- Cytotoxicity : Though direct data for the target compound is unavailable, brominated analogs in often show higher cytotoxicity than chloro-substituted derivatives, suggesting bromine’s role in bioactivity .

JAK Inhibitors with Azetidine Cores

describes 1-(1-methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine , a JAK inhibitor. Comparisons include:

- Substituent Effects : The trihydroxytriazinyl group in this compound contrasts with the sulfonyl group in the target compound, highlighting divergent strategies for target engagement.

- Synthetic Complexity : Both compounds require multi-step syntheses, but the JAK inhibitor’s route involves silicon-based intermediates and cryogenic conditions, indicating higher complexity .

生物活性

1-((3-Bromophenyl)sulfonyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the bromophenyl group enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Target Enzymes : It has been shown to inhibit enzymes such as PARP7 (Poly(ADP-ribose) polymerase 7) and CDK9 (Cyclin-dependent kinase 9), which are crucial in cellular processes like DNA repair and transcription regulation, respectively.

- Binding Mechanism : The compound likely binds to the active sites of these enzymes, disrupting their normal function and leading to downstream effects on cell proliferation and survival.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating apoptotic pathways. This includes downregulating anti-apoptotic proteins while upregulating pro-apoptotic proteins .

- Antimicrobial Properties : Azetidine derivatives are known for their antimicrobial activity. Variations in the substitution pattern can significantly influence their effectiveness against bacterial strains, including those resistant to conventional antibiotics .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests suitable properties for therapeutic applications:

- Absorption and Distribution : The compound's structure allows for effective absorption and distribution within biological systems. It interacts with transport proteins that facilitate its movement across cell membranes.

- Metabolism : It is likely metabolized by cytochrome P450 enzymes, which play a critical role in drug metabolism and clearance from the body.

Case Studies

Several studies have investigated the biological activity of related azetidine compounds, providing insights into their therapeutic potential:

- Anticancer Studies : In vitro studies indicated that azetidine derivatives could inhibit tumor growth in various cancer cell lines. For instance, compounds similar to this compound were shown to effectively target hepatocellular carcinoma cells through the NF-κB signaling pathway .

- Antimicrobial Testing : Research involving a series of azetidine derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that compounds with electron-withdrawing groups displayed enhanced antibacterial efficacy .

Summary of Biological Activities

常见问题

Q. What are the standard synthetic routes for 1-((3-bromophenyl)sulfonyl)azetidine, and how can its purity be validated?

The compound is typically synthesized via sulfonylation of azetidine with 3-bromobenzenesulfonyl chloride under basic conditions. A representative protocol involves:

- Dissolving azetidine in anhydrous dichloromethane (DCM) or pyridine.

- Adding 3-bromobenzenesulfonyl chloride dropwise at 0°C, followed by a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

- Quenching the reaction with water, extracting with DCM, and purifying via column chromatography.

Validation : Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms regiochemistry, while mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For example, ¹H NMR peaks for the azetidine ring protons appear as distinct multiplets in the δ 3.0–4.0 ppm range, and sulfonyl-linked aromatic protons resonate at δ 7.4–8.0 ppm .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Essential for confirming the azetidine ring integrity, sulfonyl group attachment, and bromophenyl substitution pattern. Splitting patterns (e.g., doublets for para-substituted bromine in aromatic regions) help distinguish regioisomers .

- High-resolution MS (HRMS) : Validates molecular formula (e.g., C₉H₁₀BrNO₂S).

- IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How does the bromophenyl substituent influence the compound’s reactivity in further derivatization?

The 3-bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. For example, palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at the bromine site, expanding structural diversity for biological screening .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation of azetidine with 3-bromobenzenesulfonyl chloride?

Key factors include:

- Temperature : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., azetidine ring opening) .

- Solvent Choice : Pyridine acts as both solvent and base, enhancing reactivity compared to DCM/triethylamine .

- Catalysis : Pd(PPh₃)₄ or XPhos Pd G2 improves coupling efficiency in post-synthetic modifications (e.g., introducing boronate esters) .

Typical yields range from 70–97%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers address contradictory cytotoxicity data in analogues of this compound?

Contradictions may arise from:

- Substituent Position : Meta- vs. para-bromophenyl groups alter steric/electronic profiles, impacting biological target binding. For example, 3-bromo derivatives show higher cytotoxicity in MCF-7 cells (IC₅₀ ~42 μg/mL) compared to para-substituted analogues .

- Assay Conditions : Variations in cell line sensitivity (e.g., MCF-7 vs. HEK293) or incubation times require standardization .

Resolution : Conduct dose-response curves with controlled replicates and validate target engagement via biochemical assays (e.g., enzyme inhibition) .

Q. What mechanistic insights exist for the biological activity of sulfonamide-containing azetidines?

The sulfonyl group often acts as a hydrogen-bond acceptor, enhancing binding to proteases or kinases. For example:

Q. How can computational methods aid in designing derivatives of this compound?

- Docking Studies : Predict binding poses in target proteins (e.g., PRMT4 or SARS-CoV-2 PLpro) to prioritize synthetic targets .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity trends .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

- Rotameric Restriction : The sulfonamide group can restrict rotation, causing non-equivalent proton environments. For example, axial/equatorial protons on the azetidine ring may split into distinct multiplets .

- Trace Impurities : Residual solvents (e.g., DCM) or byproducts (e.g., unreacted sulfonyl chloride) require careful column purification .

Methodological Recommendations

Q. What strategies mitigate azetidine ring-opening during synthesis?

- Use mild bases (e.g., pyridine) instead of strong bases like NaOH.

- Avoid prolonged reaction times; monitor via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。